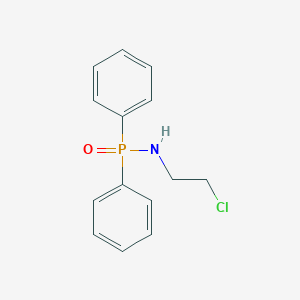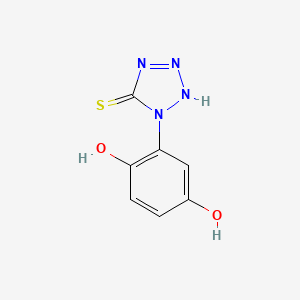![molecular formula C9H15N2O4PS B14352665 Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate CAS No. 90338-99-1](/img/structure/B14352665.png)
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate is a chemical compound known for its unique structure and properties It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a dimethyl phosphate group and a propan-2-yl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a suitable phosphating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can result in various functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or modulating a receptor’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-[(methylthio)pyrimidin-5-yl] phosphate
- Dimethyl 2-[(ethylthio)pyrimidin-5-yl] phosphate
- Dimethyl 2-[(butylthio)pyrimidin-5-yl] phosphate
Uniqueness
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties may enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
90338-99-1 |
|---|---|
Fórmula molecular |
C9H15N2O4PS |
Peso molecular |
278.27 g/mol |
Nombre IUPAC |
dimethyl (2-propan-2-ylsulfanylpyrimidin-5-yl) phosphate |
InChI |
InChI=1S/C9H15N2O4PS/c1-7(2)17-9-10-5-8(6-11-9)15-16(12,13-3)14-4/h5-7H,1-4H3 |
Clave InChI |
POSITRZJTJYALR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=NC=C(C=N1)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


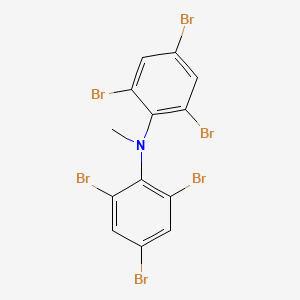
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
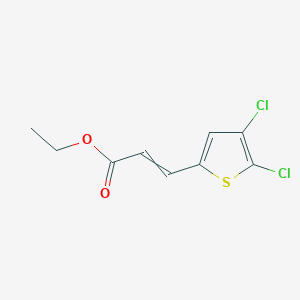
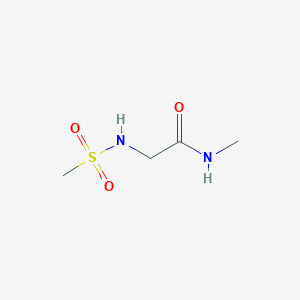
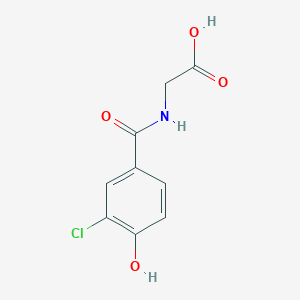
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
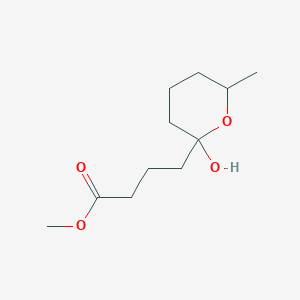
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
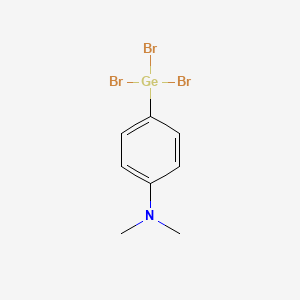
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)
